molecular formula C14H14FN B3171976 3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine CAS No. 946713-94-6

3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine

Cat. No.: B3171976
CAS No.: 946713-94-6
M. Wt: 215.27 g/mol
InChI Key: FUTPSZVRIFOPMC-UHFFFAOYSA-N
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Description

3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 3’ and 4’ positions on the biphenyl structure, along with an amine group at the 4-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development.

  • Targeting Enzymes : Studies have indicated that derivatives of biphenyl amines can act as inhibitors for specific enzymes involved in cancer progression. The introduction of a fluorine atom enhances lipophilicity, potentially improving bioavailability .

Material Science

In materials science, 3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine is explored for its properties in polymer synthesis.

  • Polymer Additives : The compound can be utilized as an additive in the synthesis of polymers to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to the overall durability of polymeric materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of fluorinated biphenyl amines. Researchers synthesized various derivatives, including this compound, and tested their efficacy against breast cancer cell lines. Results showed that certain modifications led to significant inhibition of cell proliferation, indicating potential therapeutic applications .

Case Study 2: Polymer Development

In a research project focused on developing high-performance polymers, scientists incorporated this compound into polycarbonate matrices. The resulting materials exhibited improved thermal stability and resistance to degradation under UV light exposure. This study highlights the compound's utility in creating advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence the compound’s electronic properties, affecting its binding affinity and reactivity. The amine group can form hydrogen bonds and participate in nucleophilic reactions, contributing to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Fluoro-4-methyl[1,1’-biphenyl]-4-ylamine
  • 3,4-Dimethyl[1,1’-biphenyl]-4-ylamine
  • 3-Fluoro[1,1’-biphenyl]-4-ylamine

Comparison: Compared to similar compounds, 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine is unique due to the presence of both fluorine and two methyl groups. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl groups provide steric hindrance, affecting its binding to molecular targets.

Biological Activity

3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₁₄H₁₄FN
  • CAS Number : 946713-94-6
  • Molecular Weight : 227.27 g/mol
  • Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Activity : It has been suggested that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage .
  • Anticancer Properties : Some derivatives of biphenyl amines have shown significant cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy. The mechanism often involves the induction of apoptosis through caspase activation pathways .

Biological Activity Data

Biological ActivityTargetIC₅₀ (µM)Reference
AntioxidantLipid Peroxidation0.565 - 0.708
Anticancer (HepG2)Hepatocellular carcinoma6.19
Anticancer (MCF-7)Breast cancer5.10

Case Study 1: Antioxidant Activity

In a study evaluating antioxidant properties, compounds similar to this compound were tested using the TBARS assay. The results indicated that these compounds significantly reduced lipid peroxidation levels, suggesting their potential as antioxidant agents in biological systems.

Case Study 2: Anticancer Activity

A series of experiments tested various biphenyl derivatives against HepG2 and MCF-7 cell lines. Notably, this compound showed an IC₅₀ of 6.19 µM against HepG2 cells and 5.10 µM against MCF-7 cells, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-9-3-4-11(7-10(9)2)12-5-6-14(16)13(15)8-12/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTPSZVRIFOPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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